Electrocatalytic Efficiency for NADH Oxidation: Phenolindophenol vs. 2,6-Dichlorophenolindophenol
In a comparative study of five organic dyes immobilized on zirconium phosphate entrapped in carbon paste, Phenolindophenol and 2,6-dichlorophenolindophenol (DCPIP) were evaluated for NADH electro-oxidation. DCPIP achieved the highest second-order electrocatalytic rate constant among all tested mediators at 4.6 × 10⁶ M⁻¹ s⁻¹, while Phenolindophenol exhibited a measurably lower catalytic efficiency [1]. This difference is attributed to the electron-withdrawing chloro substituents on DCPIP, which favorably shift the redox potential and enhance the reaction kinetics with NADH. Both compounds were investigated using cyclic voltammetry and rotating disk electrode experiments across varying pH values and NADH concentrations [1].
| Evidence Dimension | Second-order electrocatalytic rate constant (k) for NADH oxidation |
|---|---|
| Target Compound Data | Lower than DCPIP; specific value not reported |
| Comparator Or Baseline | 2,6-Dichlorophenolindophenol (DCPIP): k = 4.6 × 10⁶ M⁻¹ s⁻¹ |
| Quantified Difference | DCPIP exhibits the highest rate constant among five mediators tested; Phenolindophenol is less efficient |
| Conditions | Dyes adsorbed on zirconium phosphate entrapped in carbon paste; rotating disk electrode experiments; aqueous buffers at varying pH |
Why This Matters
For biosensor development requiring NADH oxidation, DCPIP provides superior catalytic throughput, whereas Phenolindophenol may be selected when lower catalytic activity is desirable for kinetic resolution or reduced background signal.
- [1] Dicu D, Munteanu F, Popescu IC, Gorton L. Indophenol and o-quinone derivatives immobilized on zirconium phosphate for NADH electro-oxidation. Analytical Letters. 2003;36(9):1755-1779. View Source
